molecular formula C7H13NO2S B1462768 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide CAS No. 1158098-73-7

2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

Cat. No. B1462768
M. Wt: 175.25 g/mol
InChI Key: VKUZMNXQGKBLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is a chemical compound with the molecular formula C7H13NO2S . It has a molecular weight of 175.25 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide involves the reaction of 2-methyl-2-propanesulfinamide and 3-oxetanone in the presence of titanium tetraisopropoxide . The reaction is carried out in tetrahydrofuran at 60°C for 18 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4,8H,5H2,1-3H3 . The SMILES notation is CC©©S(=O)N=C1COC1 .


Physical And Chemical Properties Analysis

This compound appears as a yellow, low melting point solid . It is soluble in water . The compound is hygroscopic and should be stored in a cool, ventilated place .

Scientific Research Applications

Asymmetric Synthesis

2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide has been utilized in asymmetric syntheses. For example, Truong, Ménard, and Dion (2007) described its use in the diastereoselective 1,2-addition of aryllithium reagents to create 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds (Truong, Ménard, & Dion, 2007).

Stereoselective Synthesis of Oxetanes

Christlieb et al. (2001) explored a Mitsunobu-style procedure for the cyclization of 1,3-diols, using 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide derivatives, resulting in the synthesis of oxetanes (Christlieb et al., 2001).

Synthesis of Diaminooxetane Derivatives

Ugale and Gholap (2017) demonstrated the synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives. These derivatives are considered important for future drug discovery, particularly as bioisosteric to isopropylidenediamines and urea derivatives (Ugale & Gholap, 2017).

[3+2] Cycloaddition in Synthesis

Ye et al. (2014) used 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide in a [3+2] cycloaddition with arynes. This process facilitated the stereoselective synthesis of cyclic sulfoximines (Ye et al., 2014).

Catalytic Decomposition

Matsuyama, Minato, and Kobayashi (1973) discussed the catalytic decomposition of stable sulfur ylids, including compounds structurally related to 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide, forming methyl sulfide and olefins (Matsuyama, Minato, & Kobayashi, 1973).

Hydrolysis Studies

Kim and Lee (1997) conducted theoretical studies on the acid-catalyzed hydrolysis of sulfinamide, which is relevant for understanding the reactivity and stability of compounds like 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (Kim & Lee, 1997).

Safety And Hazards

The compound is labeled with the signal word "Warning" . It is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUZMNXQGKBLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676706
Record name 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

CAS RN

1158098-73-7
Record name 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of oxetan-3-one (600 mg, 8.33 mmol) and 2-methylpropane-2-sulfinamide (1.01 g, 8.33 mmol) in tetrahydrofuran (14 mL), titanium ethoxide (3.45 mL, 16.65 mmol) was added. The mixture was stirred at 50° C. overnight. The reaction mixture was poured over brine. The suspension was filtered through celite and washed with ethyl acetate. The solution was partitioned between ethyl acetate and brine. The organics were dried (Na2SO4), filtered and concentrated. The residue was purified by column chromatography on silica (0-70% ethyl acetate in hexanes) to afford 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (692 g, 3.20 mmol, 38% yield) as a clear oil. MS ESI: [M+H]+ m/z 176.1.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
3.45 mL
Type
catalyst
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Titanium (IV) ethoxide (0.25 mL, 1.2 mmol, 2.0 equiv) was added to a solution of oxetane-3-one (43 mg, 0.59 mmol, 1 equiv) and 2-methylpropane-2-sulfinamide (72 mg, 0.59 mmol, 1 equiv) in tetrahydrofuran (1.1 mL) at 22° C. The reaction mixture was heated to 50° C. for 16 hours, then was cooled to 22° C. and poured over stirring saturated aqueous sodium chloride solution (3 mL). The suspension was filtered through celite with the aid of ethyl acetate, and the filtrate was partitioned between ethyl acetate and saturated aqueous sodium chloride solution. The organic layer was dried over sodium sulfate, and the dried solution was filtered. The filtrate was concentrated to give 2-methyl-N-oxetan-3-ylidenepropane-2-sulfinamide (43 mg, 43%) as a light-yellow oil. Calc'd (M+1)+: 176.1. Found: 176.1.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Two
Quantity
0.25 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 250 mL round-bottomed flask was added 2-methylpropane-2-sulfinamide (3.36 g, 27.8 mmol) followed by tetraethoxytitanium (11.64 ml, 55.5 mmol) to a tetrahydrofuran (69.4 ml) solution of oxetan-3-one (2 g, 27.8 mmol) at room temperature. The mixture was stirred at 50° C. for 5 hours, cooled and poured into brine. The suspension was filtered through a pad of diatomaceous earth eluting with ethyl acetate. The organics were combined, dried with sodium sulfate, filtered and concentrated under vacuum. The residue was purified by regular phase flash column chromatography to give the title compound.
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
69.4 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
11.64 mL
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 2-methyl-2-propanesulfinamide (1.47 g) and 3-oxetanone (0.85 mL) in THF (24 mL) was added Ti(OEt)4 (5.34 mL) dropwise over the course of 15 minutes at room temperature. After being stirred at 60° C. for 18 h, the reaction mixture was quenched by the rapid addition into ice cooled saturated sodium bicarbonate aqueous solution. The suspension was filtered through glass fiber filter paper and the cake was washed with ethyl acetate. The filtrate was washed with saturated sodium bicarbonate solution then brine. The organics were dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification by column chromatography (10-100% ethyl acetate in hexanes) gave the product (1.02 g, 48%). 1HNMR (CDCl3) 400 MHz δ: 5.80 (ddd, J=15.6, 4.1, 2.3 Hz, 1H), 5.66 (ddd, J=15.6, 4.1, 2.3 Hz, 1H), 5.52-5.41 (m, 2H), 1.27 (s, 9H).
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ti(OEt)4
Quantity
5.34 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Yield
48%

Synthesis routes and methods V

Procedure details

3-Oxetanone (3 g, 41.63 mmol), tert-butyl sulfinamide (5.55 g, 45.8 mmol) and titanium (IV) ethoxide (13.5 mL, 62.4 mmol) were stirred in THF (200 mL) at 40° C. for 72 hours. The mixture was cooled to room temperature and poured into a rapidly stirred aqueous solution of saturated sodium chloride (200 mL). The resulting suspension was filtered through Celite© and the filter cake washed with ethyl acetate. The organic layer was separated and washed with brine, then dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography to afford the title compound as an oil (1.37 g, 19% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.5 mL
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

Citations

For This Compound
2
Citations
KR Francisco, C Varricchio, TJ Paniak… - European journal of …, 2021 - Elsevier
The N-acylsulfonamide functional group is a feature of the pharmacophore of several biologically active molecules, including marketed drugs. Although this acidic moiety presents …
Number of citations: 22 www.sciencedirect.com
A Casimiro-Garcia, C Allais, A Brennan… - Journal of Medicinal …, 2021 - ACS Publications
A diaryl ketone series was identified as vanin-1 inhibitors from a high-throughput screening campaign. While this novel scaffold provided valuable probe 2 that was used to build target …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.